molecular formula C16H15NO3 B7467481 (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate

(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate

Cat. No.: B7467481
M. Wt: 269.29 g/mol
InChI Key: KKBDWWCUDNLJHJ-UHFFFAOYSA-N
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Description

(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is an organic compound that features a unique combination of functional groups, including an amino group, a keto group, and a phenyl group

Properties

IUPAC Name

(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBDWWCUDNLJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate typically involves the reaction of 2-(4-phenylphenyl)acetic acid with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the keto group can produce the corresponding alcohol .

Scientific Research Applications

(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

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